8-Aminoquinolin-6-ol chemical properties and structure
8-Aminoquinolin-6-ol chemical properties and structure
An In-Depth Technical Guide to 8-Aminoquinolin-6-ol: Structure, Properties, and Applications in Modern Research
Introduction
The 8-aminoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of therapeutic agents with a vast spectrum of biological activities.[1][2] From its historical significance in combating malaria to its emerging roles in oncology and neurodegenerative diseases, this heterocyclic system is a fertile ground for drug discovery.[1][3] This guide focuses on a specific, yet highly significant derivative: 8-Aminoquinolin-6-ol. By incorporating both a hydroxyl and an amino group onto the quinoline core, this molecule possesses a unique electronic and structural profile, making it a valuable building block and a subject of interest for its intrinsic properties.
As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive guide that explains the causality behind the molecule's behavior and utility. This document will delve into the core chemical identity of 8-Aminoquinolin-6-ol, explore logical synthetic strategies, detail its analytical characterization, and provide an in-depth look at its applications, particularly as a metal-chelating agent that drives its biological activity.
Part 1: Core Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of 8-Aminoquinolin-6-ol is the first step toward harnessing its potential. These characteristics govern its reactivity, solubility, and interactions in biological and chemical systems.
Structure and Nomenclature
The molecule consists of a quinoline ring system substituted with an amino group at position 8 and a hydroxyl group at position 6. This specific arrangement of a peri-amino group and a phenolic hydroxyl group is critical to its chemical behavior, particularly its ability to form stable complexes with metal ions.
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IUPAC Name: 8-aminoquinolin-6-ol[4]
Physicochemical Data
The following table summarizes the key physicochemical properties of 8-Aminoquinolin-6-ol. These values are essential for experimental design, from dissolving the compound for an assay to predicting its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [4][6] |
| Molecular Weight | 160.17 g/mol | [4][6] |
| Physical Form | Solid | [5] |
| XLogP3 (Computed) | 1.4 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| InChIKey | XSAFKWKVRFZBMP-UHFFFAOYSA-N | [4][5] |
Solubility and Stability
Based on its structure, which includes both aromatic rings and polar functional groups (-NH₂ and -OH), 8-Aminoquinolin-6-ol is expected to be soluble in organic polar solvents like DMSO and ethanol.[7] Its solubility in aqueous solutions is likely pH-dependent due to the basicity of the amino group and the acidity of the hydroxyl group.
For long-term storage, the compound should be kept in a dark place under an inert atmosphere at room temperature to prevent degradation from light and oxidative processes.[5]
Part 2: Synthesis and Reactivity
While specific, peer-reviewed syntheses for 8-Aminoquinolin-6-ol are not abundantly documented, a logical synthetic route can be devised based on well-established named reactions for quinoline synthesis. The choice of starting materials is critical and is dictated by the final substitution pattern desired.
Proposed Synthetic Pathway: The Skraup Reaction
The Skraup synthesis is a cornerstone of quinoline chemistry, enabling the construction of the quinoline core from an aniline, glycerol, an oxidizing agent, and sulfuric acid.[8][9][10] To produce 8-Aminoquinolin-6-ol, a substituted aniline is required that already contains the necessary precursors for the final amino and hydroxyl groups. A plausible starting material is 2-nitro-4-aminophenol.
The causality here is that the amino group of the 2-nitro-4-aminophenol will direct the cyclization, while the nitro group can be reduced to the desired 8-amino group in a subsequent step. The hydroxyl group at position 4 of the starting material will become the hydroxyl group at position 6 of the quinoline product.
Caption: Proposed workflow for the synthesis of 8-Aminoquinolin-6-ol via the Skraup reaction.
Hypothetical Experimental Protocol (Skraup Synthesis)
This protocol is a self-validating system; successful synthesis of the intermediate and final product would be confirmed by the analytical methods described in Part 3.
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Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a flask containing 2-nitro-4-aminophenol and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).
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Addition of Glycerol: Slowly add glycerol to the mixture with vigorous stirring. The reaction is highly exothermic and must be controlled.
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Heating: Heat the reaction mixture to approximately 120-130°C for several hours until the initial vigorous reaction subsides.
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Workup: Cool the mixture and carefully pour it into a large volume of water to dilute the acid. Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude 6-hydroxy-8-nitroquinoline. Filter and wash the solid.
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Reduction: Suspend the crude intermediate in ethanol or acetic acid. Add a reducing agent, such as tin powder and concentrated HCl, and heat the mixture.[11] Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be used.
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Isolation: After the reduction is complete (monitored by TLC), filter the reaction mixture. If an acid was used, neutralize the filtrate to precipitate the crude 8-Aminoquinolin-6-ol.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure compound.
Core Reactivity
The reactivity of 8-Aminoquinolin-6-ol is dictated by its three primary functional regions:
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The Chelating Core: The nitrogen of the quinoline ring and the nitrogen of the 8-amino group work in concert to form a stable five-membered ring when coordinating with a metal ion. This bidentate chelation is the foundation for many of its applications.[9][12]
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The Amino Group: The 8-amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation to form amides. This is a common strategy to create derivatives for use as fluorescent probes or to modify biological activity.[11][13]
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The Phenolic Hydroxyl Group: The 6-hydroxyl group is weakly acidic and can be deprotonated. It also activates the aromatic ring towards electrophilic substitution.
Part 3: Spectroscopic and Analytical Characterization
Confirming the identity and purity of a synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's structure.
Caption: Standard analytical workflow for the characterization of a synthesized organic compound.
Expected Spectroscopic Signatures
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Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 160, corresponding to the molecular weight of the compound.[4] A significant fragment at m/z = 131 is also reported, likely corresponding to the loss of the -CHO group.[4]
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Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected absorption bands would include:
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~3400-3300 cm⁻¹: N-H stretching vibrations (from the amino group).
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~3300-3200 cm⁻¹ (broad): O-H stretching vibration (from the hydroxyl group).
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~1620-1580 cm⁻¹: C=N and C=C stretching vibrations of the quinoline ring.
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~1250 cm⁻¹: C-O stretching of the phenol.
-
-
¹H NMR Spectroscopy: The proton NMR spectrum would give precise information about the electronic environment of each proton. In a solvent like DMSO-d₆, one would expect:
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Aromatic Region (δ 7.0-8.5 ppm): Multiple signals (doublets, triplets, or doublet of doublets) corresponding to the 5 protons on the quinoline ring.
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Hydroxyl Proton (δ ~9.5 ppm): A broad singlet for the -OH proton.
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Amino Protons (δ ~5.0-6.0 ppm): A broad singlet for the -NH₂ protons.
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-
¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the carbon skeleton, showing 9 distinct signals for the 9 carbon atoms in the aromatic system.
Part 4: Key Applications and Mechanisms of Action
The utility of 8-Aminoquinolin-6-ol and its derivatives stems almost entirely from its structure as a potent bidentate chelating agent. This ability to bind metal ions is the mechanistic linchpin for its diverse applications in drug discovery and analytical chemistry.
Caption: The 8-aminoquinoline scaffold serves as a versatile platform for multiple applications.
Application 1: A Progenitor for Drug Discovery
The 8-aminoquinoline core is a validated pharmacophore. While 8-Aminoquinolin-6-ol itself is not a drug, it serves as a crucial building block and structural analogue for several classes of therapeutic agents.
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Antimalarial Agents: This is the most celebrated application. The drug primaquine is an 8-aminoquinoline derivative and remains essential for the radical cure of relapsing Plasmodium vivax and P. ovale malaria.[3][11] Its mechanism is believed to involve interference with the parasite's mitochondrial function, leading to the generation of damaging oxidative stress.[3]
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Anticancer Agents: Emerging research has shown that 8-aminoquinoline derivatives can function as potent anticancer agents.[14] The mechanism often involves the chelation of intracellular copper. The resulting complex can engage in redox cycling, producing reactive oxygen species (ROS) that induce oxidative stress and trigger apoptosis (programmed cell death) selectively in cancer cells.[14]
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Neuroprotective Agents: The "metal hypothesis" of Alzheimer's disease posits that dysregulation of metal ions like copper and zinc contributes to the aggregation of amyloid-β (Aβ) protein, a key pathological hallmark.[15] 8-Aminoquinoline derivatives are being investigated as metal-ion modulators that can chelate these excess metal ions, preventing Aβ aggregation and reducing oxidative damage.[12][15]
Application 2: Fluorescent Probes for Metal Ion Sensing
Many quinoline derivatives are weakly fluorescent on their own. However, upon chelation with certain metal ions (notably d-block metals like Zn²⁺), their fluorescence can increase dramatically.[9] This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), is the basis for their use as "turn-on" fluorescent sensors.
The causality is that in the free ligand, photoinduced electron transfer (PET) can quench fluorescence. Upon binding a metal ion, this PET process is inhibited, and the rigidity of the molecule increases, leading to a significant enhancement of fluorescence emission.[9] Derivatives of 8-aminoquinoline are particularly popular for detecting Zn²⁺ in biological and environmental samples.[13][16]
Generalized Protocol for Metal Ion Sensing
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Probe Preparation: Prepare a stock solution of the 8-aminoquinoline derivative probe in a suitable solvent like DMSO.
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Buffer Preparation: Prepare an aqueous buffer solution at a pH relevant to the sample being tested (e.g., HEPES for biological samples).
-
Calibration: Create a series of standards with known concentrations of the target metal ion in the buffer. Add a small, fixed amount of the probe stock solution to each standard.
-
Measurement: Measure the fluorescence intensity of each standard using a fluorometer, with excitation and emission wavelengths optimized for the specific probe-metal complex.
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Sample Analysis: Add the same amount of probe to the unknown sample and measure its fluorescence intensity under the same conditions.
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Quantification: Determine the metal ion concentration in the unknown sample by comparing its fluorescence intensity to the calibration curve.
Conclusion
8-Aminoquinolin-6-ol is more than just a catalog chemical; it is a molecule of significant potential rooted in its fundamental chemical structure. Its defining feature—the ability to act as a potent bidentate chelating agent—is the common mechanistic thread that links its diverse and powerful applications. From providing the foundational scaffold for life-saving antimalarial drugs to enabling the sensitive detection of metal ions in complex environments, the 8-aminoquinoline core continues to be a subject of intense and fruitful research. This guide has provided a framework for understanding its properties, synthesis, and utility, offering researchers and drug development professionals a comprehensive view of this versatile and valuable compound.
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MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]
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Gaggini, F., et al. (n.d.). Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents. PubMed Central. Retrieved from [Link]
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ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]
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Wiley Online Library. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]
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Arkat USA. (n.d.). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). 8-Aminoquinoline – Knowledge and References. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). 8-aminoquinoline – Knowledge and References. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
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ResearchGate. (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Retrieved from [Link]
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ResearchGate. (2008). Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of key 8-aminoquinolines: pamaquine, primaquine and tafenoquine. Retrieved from [Link]
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The American Journal of Tropical Medicine and Hygiene. (n.d.). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. Retrieved from [Link]
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